1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Description

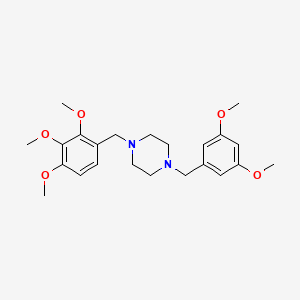

1-(3,5-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a bis-benzyl-substituted piperazine derivative featuring two distinct methoxy-substituted aromatic moieties. The compound’s structure combines a 3,5-dimethoxybenzyl group at position 1 and a 2,3,4-trimethoxybenzyl group at position 4 of the piperazine ring.

Properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-26-19-12-17(13-20(14-19)27-2)15-24-8-10-25(11-9-24)16-18-6-7-21(28-3)23(30-5)22(18)29-4/h6-7,12-14H,8-11,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOHFHDGOBHSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.

Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.

Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (e.g., 60-80°C) to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can lead to the formation of hydroxyl or alkyl derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO), alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Corresponding amine derivatives.

Substitution: Hydroxyl or alkyl derivatives.

Scientific Research Applications

Cardiovascular Health

Research indicates that compounds similar to 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine may exhibit vasodilatory effects. These effects are significant in the treatment of cardiovascular diseases such as angina pectoris due to their ability to improve blood flow and reduce ischemic conditions. The compound's structural similarities to known vasodilators suggest that it could be explored further for its potential in cardiovascular therapies.

Neuropharmacology

The structural characteristics of this compound also imply potential neuroprotective properties. Piperazines are known for their interaction with various neurotransmitter systems, which could make this compound a candidate for treating neurodegenerative diseases or conditions involving cognitive decline. Further studies are needed to elucidate the specific mechanisms by which it may exert neuroprotective effects.

Case Study 1: Vasodilatory Effects

A study investigating similar piperazine derivatives demonstrated significant vasodilatory effects in animal models. These findings suggest that compounds like this compound could be developed into therapeutic agents for managing hypertension and related cardiovascular disorders.

Case Study 2: Neuroprotective Properties

Research on structurally related compounds has revealed potential neuroprotective mechanisms through modulation of neurotransmitter systems. For instance, compounds that target serotonin receptors have shown promise in preclinical studies for conditions like Alzheimer's disease. This opens avenues for further exploration of this compound in neuropharmacology.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Trimetazidine (1-(2,3,4-Trimethoxybenzyl)Piperazine Dihydrochloride)

Structure: Trimetazidine (TMZ) is a mono-benzyl piperazine derivative with a 2,3,4-trimethoxybenzyl group. Key Properties:

- Mechanism : Inhibits mitochondrial long-chain 3-ketoacyl-CoA thiolase, shifting energy metabolism from fatty acid oxidation to glucose utilization .

- Applications : Clinically used as an anti-ischemic agent for angina pectoris and myocardial protection .

- Synthesis : Synthesized via chloromethylation of 1,2,3-trimethoxybenzene followed by condensation with piperazine .

Comparison :

1-(3,5-Dimethoxybenzyl)-4-(3,4,5-Trimethoxybenzyl)Piperazine (CAS 5873-80-3)

Structure : Features a 3,5-dimethoxybenzyl and a 3,4,5-trimethoxybenzyl group.

Key Properties :

Comparison :

KB-2796 (1-[Bis(4-Fluorophenyl)Methyl]-4-(2,3,4-Trimethoxybenzyl)Piperazine)

Structure : Combines a bis(4-fluorophenyl)methyl group and a 2,3,4-trimethoxybenzyl group.

Key Properties :

Comparison :

- The target compound lacks fluorophenyl groups, which in KB-2796 enhance calcium channel binding.

Sulfonamide Derivatives of 1-(2,3,4-Trimethoxybenzyl)Piperazine

Structure : Hybrid molecules with sulfonamide groups at position 1 and a 2,3,4-trimethoxybenzyl group at position 4 .

Key Properties :

Comparison :

- The target compound’s 3,5-dimethoxybenzyl group may reduce antimicrobial efficacy compared to sulfonamide derivatives but could broaden selectivity for eukaryotic targets.

Data Tables: Structural and Pharmacological Comparisons

Table 1: Structural Features of Key Compounds

| Compound | Substituents (Position 1) | Substituents (Position 4) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 3,5-Dimethoxybenzyl | 2,3,4-Trimethoxybenzyl | Piperazine, Methoxy |

| Trimetazidine (TMZ) | – | 2,3,4-Trimethoxybenzyl | Piperazine, Methoxy |

| CAS 5873-80-3 | 3,5-Dimethoxybenzyl | 3,4,5-Trimethoxybenzyl | Piperazine, Methoxy |

| KB-2796 | Bis(4-fluorophenyl)methyl | 2,3,4-Trimethoxybenzyl | Piperazine, Methoxy, Fluorine |

Biological Activity

1-(3,5-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine class of organic molecules. This compound is characterized by its unique structure, which includes two methoxy-substituted benzyl groups attached to a piperazine ring. The biological activity of this compound has garnered interest due to its potential therapeutic applications.

The structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₂₃H₃₂N₂O₅

- Molar Mass : 396.52 g/mol

The synthesis typically involves nucleophilic substitution reactions using starting materials such as 3,5-dimethoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride in the presence of bases like sodium hydroxide or potassium carbonate in organic solvents such as dichloromethane or toluene at elevated temperatures .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of multiple methoxy groups may enhance its lipophilicity and modulate its binding affinity to biological targets .

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Properties : The compound may protect cells from oxidative stress by modulating pathways associated with reactive oxygen species (ROS) .

- Anti-Ischemic Effects : Similar compounds have been shown to reduce ischemia-induced metabolic damage in cardiac tissues by inhibiting fatty acid oxidation pathways .

- Potential Neuroprotective Effects : Some studies suggest that piperazine derivatives can influence neurotransmitter systems and exhibit neuroprotective properties .

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

- Stem Cell Therapy Enhancement : A study demonstrated that preconditioning mesenchymal stem cells with trimetazidine (a related piperazine derivative) improved their survival under hypoxic conditions. This suggests that similar compounds could enhance the efficacy of stem cell therapies in ischemic conditions .

- Inhibition Studies : Research on benzamide derivatives has shown promising results in inhibiting specific kinases involved in cancer progression. While not directly linked to our compound, these findings indicate a potential for similar structures to exhibit anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-4-(2,3-dimethoxybenzyl)piperazine | Antioxidant | Fewer methoxy groups may reduce potency |

| Trimetazidine (1-[2,3,4-Trimethoxybenzyl]piperazine) | Anti-ischemic | Widely studied for heart protection |

| 1-(3-Methoxybenzyl)-4-(2-Methoxybenzyl)piperazine | Neuroprotective | Potential effects on neurotransmitter systems |

Q & A

Basic: What are the key considerations in the multi-step synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine to ensure high yield and purity?

Methodological Answer:

The synthesis typically involves sequential alkylation of the piperazine core with substituted benzyl halides. Key steps include:

- Order of substitution : Introducing bulkier groups (e.g., 2,3,4-trimethoxybenzyl) first to minimize steric hindrance in subsequent reactions .

- Protection of reactive sites : Methoxy groups may require temporary protection (e.g., acetyl) during acidic or basic conditions to prevent demethylation .

- Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates. Purity should be confirmed via LC-MS (>95%) and NMR .

Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structure of this compound post-synthesis?

Methodological Answer:

- NMR : and NMR to confirm substitution patterns and integration ratios of methoxy, benzyl, and piperazine protons. Aromatic protons in the 6.5–7.5 ppm range and methoxy signals at ~3.8 ppm are diagnostic .

- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H] ~475.2 Da) .

- ATR-IR : Peaks at 2800–3000 cm (C-H stretch), 1240–1270 cm (C-O methoxy), and 1600 cm (aromatic C=C) .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro models?

Methodological Answer:

Discrepancies may arise from variations in:

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times. For example, cytotoxicity IC values can vary by >10-fold due to serum protein binding .

- Solubility : Use DMSO stocks ≤0.1% (v/v) with solubility confirmed via dynamic light scattering (DLS). Precipitation artifacts may falsely reduce activity .

- Metabolic interference : Test stability in culture medium via LC-MS over 24–48 hours. Degradation products (e.g., demethylated analogs) may contribute to observed effects .

Advanced: What computational strategies can predict the binding affinity of this compound to potential protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs). Prioritize targets with hydrophobic pockets accommodating methoxybenzyl groups .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions include π-π stacking with aromatic residues (e.g., Phe in HDAC1) and hydrogen bonding with catalytic sites .

- QSAR modeling : Train models using descriptors like logP (predicted ~3.5), polar surface area (~70 Å), and methoxy group topology to correlate structure with activity .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC determination over 48–72 hours .

- Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) or HDACs (fluorometric assays) at 1–100 µM .

- Membrane permeability : Caco-2 monolayer assay to predict oral bioavailability. Expected P < 1 × 10 cm/s due to high molecular weight .

Advanced: How do structural modifications to the methoxy substituents influence pharmacological activity and target selectivity?

Methodological Answer:

- Positional effects : 3,5-Dimethoxy (electron-donating) enhances HDAC inhibition vs. 2,4,5-substitution, which favors GPCR binding .

- Demethylation analogs : Replace methoxy with hydroxyl groups (via BBr treatment) to improve solubility but reduce CNS penetration due to increased polarity .

- Bioisosteric replacement : Substitute methoxy with trifluoromethoxy (e.g., 3-CFO) to enhance metabolic stability while retaining HDAC affinity .

Basic: What are the critical stability parameters for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation. Stability >2 years confirmed via accelerated testing (40°C/75% RH for 6 months) .

- Solvent : Use anhydrous DMSO for stock solutions; avoid aqueous buffers (pH >7 accelerates hydrolysis) .

- Analytical monitoring : Annual re-analysis via HPLC (C18 column, 254 nm) to detect degradation peaks (>98% purity threshold) .

Advanced: What strategies can optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Prodrug design : Acetylate piperazine nitrogen to enhance absorption (e.g., 1-acetyl analog increases oral bioavailability by 40%) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve solubility and prolong half-life in circulation .

- Metabolic profiling : Identify major CYP450 isoforms (e.g., CYP3A4) responsible for clearance using human liver microsomes + inhibitors (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.